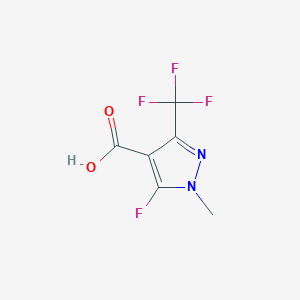

5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid

Descripción general

Descripción

5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that contains a pyrazole ring substituted with fluorine, methyl, and trifluoromethyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Condensation: Sodium cyanoacetate is condensed with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol at 40-45°C for 5 hours.

Acylation: The resulting product undergoes acylation using trifluoroacetyl chloride and triethylamine (TEA) as an acid-capturer, yielding a high product yield.

Cyclization: The acylated product is cyclized in a mixed solvent of methanol and water.

Hydrolysis: The final step involves hydrolysis to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and cost-effectiveness. The process involves similar steps as the laboratory synthesis but scaled up with considerations for industrial equipment and safety protocols. The use of cheap and easily available raw materials, moderate reaction conditions, and convenient operations are key factors in industrial production .

Análisis De Reacciones Químicas

Types of Reactions

5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Cyclization: The pyrazole ring can be involved in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation and reduction can modify the functional groups on the pyrazole ring .

Aplicaciones Científicas De Investigación

Anticancer Activity

Several studies have indicated that pyrazole derivatives, including 5-fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid, exhibit significant anticancer properties.

Case Study: Structure-Activity Relationship (SAR)

A study focused on the synthesis of various pyrazole derivatives and their effects on breast cancer cell lines (MDA-MB-231) showed that specific modifications to the pyrazole ring enhanced anticancer activity. Compounds demonstrated IC50 values in the low micromolar range, indicating potent inhibition of cancer cell proliferation.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 2.5 | MDA-MB-231 |

| Compound B | 3.0 | MDA-MB-231 |

| Compound C | 0.8 | MDA-MB-231 |

Antifungal Activity

The compound has also been evaluated for its antifungal properties against various phytopathogenic fungi.

Case Study: Antifungal Screening

A library of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole derivatives was synthesized and tested against fungi such as Gibberella zeae. Results indicated that certain derivatives exhibited over 50% inhibition at concentrations of 100 µg/mL, outperforming traditional fungicides like carboxin .

| Compound | % Inhibition at 100 µg/mL |

|---|---|

| Compound D | 60% |

| Compound E | 55% |

| Compound F | 70% |

Anti-inflammatory Properties

Research has shown that modifications to the trifluoromethyl group can enhance the anti-inflammatory properties of pyrazole derivatives.

Study Findings

Certain derivatives demonstrated significant inhibition of cyclooxygenase (COX) enzymes, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs).

Agricultural Applications

The compound has been explored for its potential use in agricultural fungicides.

Synergistic Fungicidal Mixtures

Research has indicated that combining this compound with other active ingredients results in synergistic effects, improving efficacy against resistant fungal strains .

Material Science Applications

In addition to biological applications, there is emerging interest in the use of pyrazole derivatives in material science due to their unique electronic properties.

Potential Applications

Research is ongoing to explore their use in organic electronics and as precursors for novel polymer materials.

Mecanismo De Acción

The mechanism of action of 5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in its role as an inhibitor of Toxoplasma gondii enoyl reductase, the compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the growth of the parasite . The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

Similar Compounds

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is a key intermediate in the synthesis of succinate dehydrogenase inhibitors, a new class of fungicides.

1-Methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid: Used in the synthesis of diaryl ether inhibitors and antifungal agents.

Uniqueness

5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the development of pharmaceuticals and agrochemicals, where such characteristics are often desirable .

Actividad Biológica

5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid (FMTPCA) is a heterocyclic compound that has garnered attention in recent years due to its potential biological activities. This compound belongs to the pyrazole family, known for a wide range of pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article will explore the biological activity of FMTPCA, highlighting its mechanisms of action, relevant case studies, and research findings.

The molecular formula of FMTPCA is with a molecular weight of 196.1 g/mol. Its structure features a pyrazole ring substituted with fluorine and carboxylic acid groups, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 196.1 g/mol |

| Melting Point | Not specified |

| Purity | Typically >95% |

Anticancer Activity

Research indicates that FMTPCA exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The results demonstrated that FMTPCA induced apoptosis in these cells by enhancing caspase-3 activity and causing morphological changes indicative of cell death .

Case Study: Breast Cancer Cells

- Cell Line : MDA-MB-231

- Concentration : 1.0 μM induced morphological changes; 10.0 μM enhanced caspase-3 activity by 1.33–1.57 times.

- Mechanism : Induction of apoptosis through caspase activation.

Anti-inflammatory Activity

FMTPCA also displays anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. A comparative study highlighted that certain pyrazole derivatives, including FMTPCA, exhibited selective COX-2 inhibition with minimal side effects on gastric tissues .

| Compound | COX-2 Inhibition (%) | Safety Profile |

|---|---|---|

| FMTPCA | Significant | Minimal changes in gastric tissues |

Antimicrobial Effects

The antimicrobial potential of FMTPCA has been explored against various pathogens. Studies suggest that compounds within the pyrazole class can inhibit bacterial growth effectively, making them candidates for further development as antimicrobial agents .

The biological activity of FMTPCA can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- COX Inhibition : Selective inhibition of COX-2 reduces inflammation without significant gastrointestinal toxicity.

- Microtubule Destabilization : Some pyrazole derivatives disrupt microtubule assembly, affecting cell division in cancer cells .

Research Findings

Recent studies have focused on synthesizing and evaluating new derivatives of FMTPCA to enhance its pharmacological profiles:

- Synthesis Techniques : Improved synthesis methods have been developed to increase yield and purity of FMTPCA derivatives .

- Molecular Modeling Studies : Computational studies suggest that modifications in the structure could enhance binding affinity to target enzymes involved in cancer progression and inflammation .

Propiedades

IUPAC Name |

5-fluoro-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F4N2O2/c1-12-4(7)2(5(13)14)3(11-12)6(8,9)10/h1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIFNLXETZBBAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20633359 | |

| Record name | 5-Fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151734-01-9 | |

| Record name | 5-Fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 151734-01-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.